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molecular formula C12H14N2O B1607552 (Z)-3-(2-Phenylhydrazono)cyclohexanone CAS No. 27385-45-1

(Z)-3-(2-Phenylhydrazono)cyclohexanone

Cat. No. B1607552
M. Wt: 202.25 g/mol
InChI Key: ASBKHKGFGCNQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04273711

Procedure details

Cyclohexane-1,3-dione is reacted with phenylhydrazine to give cyclohexane-1,3-dione monophenylhydrazone which is converted by a Fischer rearrangement into 1,2,3,4-tetrahydro-4-oxo-carbazole (see Annalen, 278, 39/1894; J.C.S., 1951, 700), dehydration of which gives 4-hydroxycarbazole. Of decisive importance for the economic carrying out of this process is the discovery of a suitable method of dehydration or of a suitable dehydration catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[C:9]1([NH:15][NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([NH:15][N:16]=[C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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